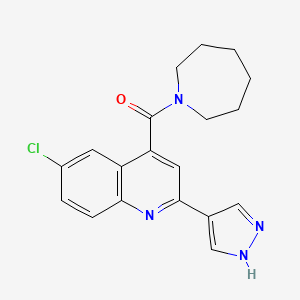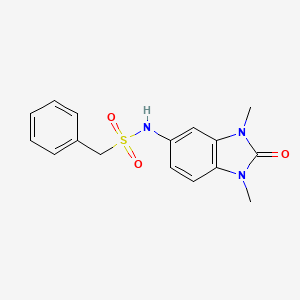![molecular formula C29H35ClN2O3 B5149018 5-[1-Hydroxy-2-[4-phenylbutan-2-yl(prop-2-enyl)amino]ethyl]-2-phenylmethoxybenzamide;hydrochloride](/img/structure/B5149018.png)
5-[1-Hydroxy-2-[4-phenylbutan-2-yl(prop-2-enyl)amino]ethyl]-2-phenylmethoxybenzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-Hydroxy-2-[4-phenylbutan-2-yl(prop-2-enyl)amino]ethyl]-2-phenylmethoxybenzamide;hydrochloride is a complex organic compound belonging to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Hydroxy-2-[4-phenylbutan-2-yl(prop-2-enyl)amino]ethyl]-2-phenylmethoxybenzamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Hydroxybenzamide Formation: The initial step involves the formation of hydroxybenzamide through the reaction of benzamide with hydroxybenzene under controlled conditions.
Aminoethylation: The hydroxybenzamide is then reacted with an aminoethyl compound, such as 4-phenylbutan-2-yl(prop-2-enyl)amine, to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-[1-Hydroxy-2-[4-phenylbutan-2-yl(prop-2-enyl)amino]ethyl]-2-phenylmethoxybenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert nitro groups to amino groups.
Substitution: The phenyl and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
5-[1-Hydroxy-2-[4-phenylbutan-2-yl(prop-2-enyl)amino]ethyl]-2-phenylmethoxybenzamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[1-Hydroxy-2-[4-phenylbutan-2-yl(prop-2-enyl)amino]ethyl]-2-phenylmethoxybenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Labetalol: Contains similar functional groups and is used as a reference compound in various studies.
Uniqueness
5-[1-Hydroxy-2-[4-phenylbutan-2-yl(prop-2-enyl)amino]ethyl]-2-phenylmethoxybenzamide;hydrochloride is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[1-hydroxy-2-[4-phenylbutan-2-yl(prop-2-enyl)amino]ethyl]-2-phenylmethoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O3.ClH/c1-3-18-31(22(2)14-15-23-10-6-4-7-11-23)20-27(32)25-16-17-28(26(19-25)29(30)33)34-21-24-12-8-5-9-13-24;/h3-13,16-17,19,22,27,32H,1,14-15,18,20-21H2,2H3,(H2,30,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVBZCOFYBPESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CC=C)CC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![2-[(4-Methoxyphenyl)methyl-pyridin-2-ylcarbamoyl]benzoic acid](/img/structure/B5148963.png)

![3-phenyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)-phenylmethyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-CHLOROPHENOXY)-1-ETHANONE](/img/structure/B5149026.png)
![5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine](/img/structure/B5149035.png)
![N-BENZYL-3-METHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE](/img/structure/B5149037.png)

